

# Application Notes and Protocols: Measuring BMS-986251 Efficacy in an Acanthosis Mouse Model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-986251

Cat. No.: B10860199

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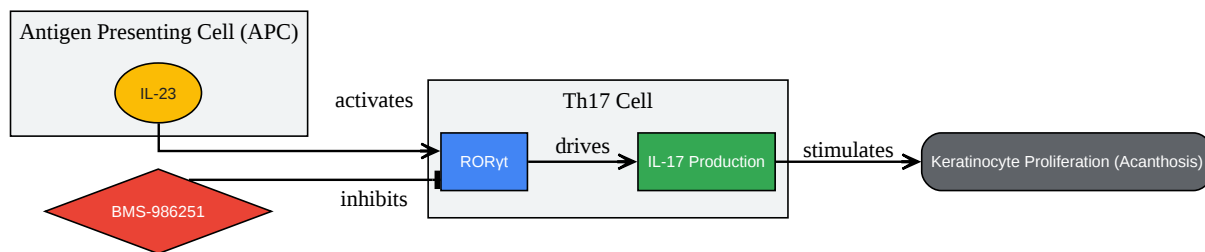
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BMS-986251** is a potent and selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORyt).<sup>[1]</sup> RORyt is a nuclear hormone receptor that acts as a key transcription factor for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).<sup>[1]</sup> The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis, which shares pathological features with acanthosis nigricans such as epidermal hyperplasia (acanthosis) and inflammation. By inhibiting RORyt, **BMS-986251** effectively suppresses the production of IL-17 and other inflammatory mediators, offering a promising therapeutic strategy for these conditions.<sup>[1][2]</sup>

These application notes provide detailed protocols for evaluating the in vivo efficacy of **BMS-986251** in a murine model of acanthosis induced by intradermal injections of Interleukin-23 (IL-23). This model recapitulates key features of acanthosis, including epidermal thickening and inflammation, providing a robust platform for preclinical assessment of RORyt inhibitors.

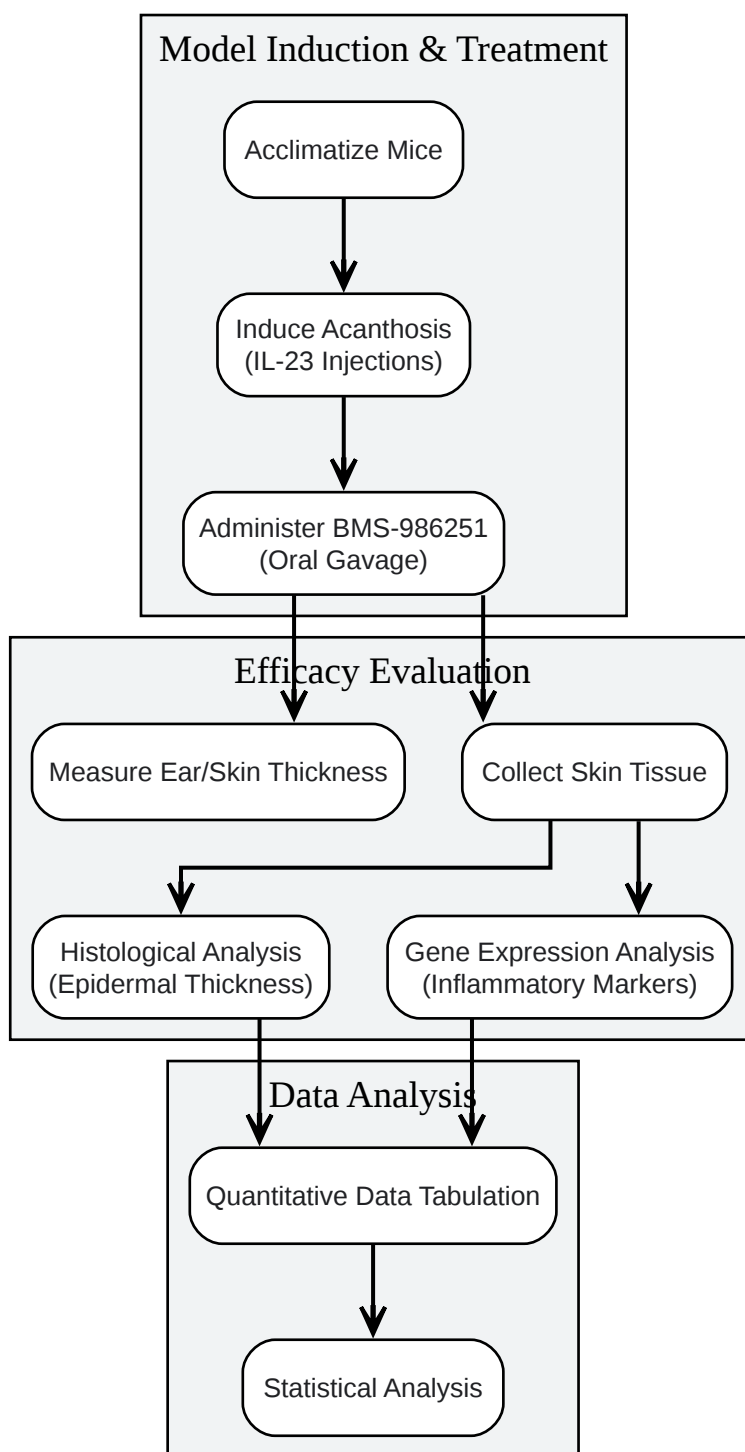
## Signaling Pathway of BMS-986251



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Caption: RORyt Signaling Pathway Inhibition by **BMS-986251**.

## Experimental Workflow



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## References

- 1. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective ROR $\gamma$ t Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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